N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide
Overview
Description
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a methoxy group, and a benzimidazole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactionsThe final step often involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy and cyano groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
- N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide
- N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)benzamide
Uniqueness
What sets N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide apart from similar compounds is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the methoxy group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c1-27-14-8-6-12(7-9-14)19(25)23-16-10-13(11-21)18-22-15-4-2-3-5-17(15)24(18)20(16)26/h2-10,22H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFWASJNORMFEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4N3C2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.